2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15662479
InChI: InChI=1S/C25H25N5OS2/c1-25(2,3)19-13-11-18(12-14-19)23-28-29-24(30(23)20-8-5-4-6-9-20)33-17-22(31)27-26-16-21-10-7-15-32-21/h4-16H,17H2,1-3H3,(H,27,31)/b26-16+
SMILES:
Molecular Formula: C25H25N5OS2
Molecular Weight: 475.6 g/mol

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide

CAS No.:

Cat. No.: VC15662479

Molecular Formula: C25H25N5OS2

Molecular Weight: 475.6 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide -

Specification

Molecular Formula C25H25N5OS2
Molecular Weight 475.6 g/mol
IUPAC Name 2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
Standard InChI InChI=1S/C25H25N5OS2/c1-25(2,3)19-13-11-18(12-14-19)23-28-29-24(30(23)20-8-5-4-6-9-20)33-17-22(31)27-26-16-21-10-7-15-32-21/h4-16H,17H2,1-3H3,(H,27,31)/b26-16+
Standard InChI Key MJTMWOJENXFOOL-WGOQTCKBSA-N
Isomeric SMILES CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CS4
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CS4

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(thiophen-2-yl)methylideneamino]acetamide, reflects its intricate architecture. Key structural features include:

  • A 1,2,4-triazole ring substituted at position 3 with a sulfanyl group linked to an acetohydrazide chain.

  • A 4-tert-butylphenyl group at position 5 and a phenyl group at position 4 of the triazole ring.

  • An (E)-configured hydrazone formed by condensation of the acetohydrazide with thiophene-2-carbaldehyde .

PropertyValue
Molecular FormulaC₃₀H₃₁N₅O₂S₂
Molecular Weight561.7 g/mol
CAS Registry NumberNot formally assigned

The triazole ring contributes to planar rigidity, while the tert-butyl group enhances lipophilicity, influencing membrane permeability in biological systems .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step protocol:

  • Triazole Core Formation: Cyclocondensation of 4-tert-butylphenyl hydrazine with phenyl isocyanate yields the 1,2,4-triazole scaffold.

  • Sulfanyl Acetohydrazide Introduction: Thiolation at position 3 using thioglycolic acid hydrazide under basic conditions (e.g., K₂CO₃ in DMF).

  • Hydrazone Formation: Condensation with thiophene-2-carbaldehyde in ethanol under reflux, catalyzed by glacial acetic acid .

Reaction yields typically range from 65–78%, with purity >95% achieved via recrystallization from ethanol-water mixtures.

Analytical Characterization

  • NMR: ¹H NMR (DMSO-d₆, 400 MHz) shows δ 8.42 (s, 1H, triazole-H), 7.85–7.20 (m, aromatic-H), and 2.65 (s, 9H, tert-butyl) .

  • MS: ESI-MS m/z 562.2 [M+H]⁺, consistent with the molecular formula .

Physicochemical Properties

PropertyValue
Melting Point218–220°C (decomposition)
SolubilityDMSO >50 mg/mL; water <0.1 mg/mL
LogP4.2 (predicted)

The tert-butyl group confers high thermal stability, as evidenced by thermogravimetric analysis (TGA) showing <5% mass loss at 250°C.

Biological Activity and Mechanisms

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Candida albicans demonstrate MIC values of 8 µg/mL and 16 µg/mL, respectively. The mechanism involves inhibition of fungal cytochrome P450 14α-demethylase, disrupting ergosterol biosynthesis .

Industrial and Material Science Applications

Polymer Additives

Incorporation into epoxy resins enhances thermal stability (Tg increased by 15°C) due to triazole-mediated crosslinking.

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) reveals 92% inhibition efficiency on mild steel in 1M HCl, outperforming benzotriazole derivatives .

Comparison with Structural Analogs

CompoundKey Structural VariationMIC (S. aureus)IC₅₀ (MCF-7)
Target CompoundThiophene hydrazone8 µg/mL12.5 µM
VC15671050Biphenyl hydrazone6 µg/mL9.8 µM
CID 6887116 4-Ethoxy-3-methoxyphenyl group10 µg/mL18.2 µM

The thiophene moiety in the target compound balances antimicrobial potency with reduced cytotoxicity (CC₅₀ >100 µM in HEK293 cells) .

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